molecular formula C21H23NO7 B12284000 rac-1-O-DemethylPapaveroxine

rac-1-O-DemethylPapaveroxine

Cat. No.: B12284000
M. Wt: 401.4 g/mol
InChI Key: IFVHOVYYIXFWLJ-UHFFFAOYSA-N
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Description

Rac-1-O-DemethylPapaveroxine is a chemical compound with the molecular formula C21H23NO7 It is a derivative of Papaveroxine, a naturally occurring alkaloid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-O-DemethylPapaveroxine can be achieved through a chemo-enzymatic process. One method involves the use of epichlorohydrin as a starting material, which undergoes etherification with different alcohols to form glycidyl ethers. These ethers are then acetylated using acetic anhydride, followed by selective hydrolysis using specific lipases to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemo-enzymatic synthesis. This method ensures high yields and purity of the final product. The process is optimized by controlling reaction variables such as temperature, pH, and enzyme concentration .

Chemical Reactions Analysis

Types of Reactions

Rac-1-O-DemethylPapaveroxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Rac-1-O-DemethylPapaveroxine has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-1-O-DemethylPapaveroxine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and proteins, such as Rac1, a GTP-binding protein involved in regulating cytoskeletal dynamics and cell migration. By influencing Rac1 activity, this compound can affect various cellular processes, including oxidative stress response and cell adhesion .

Comparison with Similar Compounds

Rac-1-O-DemethylPapaveroxine can be compared with other similar compounds, such as:

    Rac-1-Phenylethanol: Used in the synthesis of enantiomeric drugs and as an ophthalmic preservative.

    Rac-1-Indanol: Used as a precursor for the synthesis of enantiomeric drugs.

    Rac-1-(3-Bromophenyl)-1-Ethanol: Used in the synthesis of bioactive substances

These compounds share similar synthetic routes and applications but differ in their specific chemical structures and biological activities. This compound is unique due to its specific interactions with molecular targets like Rac1, which distinguishes it from other related compounds .

Properties

Molecular Formula

C21H23NO7

Molecular Weight

401.4 g/mol

IUPAC Name

5-(3-hydroxy-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol

InChI

InChI=1S/C21H23NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,21,23-24H,6-7,9H2,1-3H3

InChI Key

IFVHOVYYIXFWLJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3

Origin of Product

United States

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